![molecular formula C16H20ClF2N3OS B2632102 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride CAS No. 1351661-42-1](/img/structure/B2632102.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride
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Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C16H20ClF2N3OS and its molecular weight is 375.86. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Research has focused on synthesizing derivatives of thiazole and thiazoline, examining their anti-inflammatory activity and potential effects on myocardial function. The findings contribute to the broader understanding of how structural variations in thiazole derivatives can influence biological activity, which may be relevant for designing compounds with specific therapeutic effects (Lynch et al., 2006).
- Another study synthesized (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, showcasing moderate to good antimicrobial activity. This highlights the potential for thiazole-containing compounds in developing new antimicrobial agents (Mhaske et al., 2014).
Transformations and Derivative Synthesis
- Transformations of thiazole derivatives have been explored to synthesize a variety of heterocyclic compounds, demonstrating the versatility of thiazole chemistry in creating pharmacologically relevant structures (Albreht et al., 2009).
- The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their potent cytotoxic activity against cancer cell lines indicate the therapeutic potential of thiazole and its derivatives in oncology (Deady et al., 2003).
Antimicrobial and Antineoplastic Applications
- Novel heterocyclic compounds containing a sulfonamido moiety, including thiazole derivatives, have shown promising antibacterial activity, underscoring their potential use as antibacterial agents (Azab et al., 2013).
- The design, synthesis, and docking studies of thiazole derivatives incorporating a pyridine moiety reveal significant antimicrobial properties, suggesting a role for these compounds in addressing microbial resistance (Khidre & Radini, 2021).
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclobutanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3OS.ClH/c1-20(2)6-7-21(15(22)10-4-3-5-10)16-19-14-12(18)8-11(17)9-13(14)23-16;/h8-10H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXMKWNECJUJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3CCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.